molecular formula C19H28O2 B160377 Fischeria A CAS No. 221456-63-9

Fischeria A

Cat. No.: B160377
CAS No.: 221456-63-9
M. Wt: 288.4 g/mol
InChI Key: HJTIEBXNTWYKEY-ZFKCKOODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fischeria A can be isolated from the roots of Euphorbia fischeriana through a series of extraction and purification processes. The typical method involves the use of organic solvents to extract the compound, followed by chromatographic techniques to purify it .

Industrial Production Methods: Currently, this compound is primarily obtained through natural extraction from Euphorbia fischeriana. Industrial-scale production methods are still under development, focusing on optimizing the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Fischeria A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Comparison with Similar Compounds

Fischeria A is part of a group of bioactive diterpenoids isolated from Euphorbia fischeriana. Similar compounds include:

Uniqueness: this compound stands out due to its unique norditerpene lactone structure, which is not commonly found in other diterpenoids.

Properties

IUPAC Name

(1R,6R,10R,12R)-12-ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-6-18(4)9-10-19(5)13(12-18)7-8-17(2,3)16-14(19)11-15(20)21-16/h6,11,13,16H,1,7-10,12H2,2-5H3/t13-,16+,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTIEBXNTWYKEY-ZFKCKOODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2CC(CCC2(C3=CC(=O)OC31)C)(C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@]2([C@@H](C1)CCC([C@@H]3C2=CC(=O)O3)(C)C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fischeria A
Reactant of Route 2
Fischeria A
Reactant of Route 3
Fischeria A
Reactant of Route 4
Fischeria A
Reactant of Route 5
Fischeria A
Reactant of Route 6
Fischeria A
Customer
Q & A

Q1: What is Fischeria A and where is it found?

A1: this compound is a novel norditerpene lactone originally isolated from Euphorbia fischeriana [, ]. While the plant genus Fischeria belongs to the Apocynaceae family, this compound is specifically found in the Euphorbia genus, which is part of the Euphorbiaceae family.

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of this compound. Further investigation into the full research articles is needed for this information.

Q3: Are there any studies on the interaction of this compound with biological targets and its downstream effects?

A3: The provided abstracts do not mention any specific studies on the interaction of this compound with biological targets or its downstream effects. More research is needed to elucidate its mechanism of action.

Q4: What is the role of this compound in Euphorbiae Ebracteolatae Radix processing?

A5: During vinegar processing of Euphorbiae Ebracteolatae Radix, this compound, being a norditerpene lactone, undergoes a ring-opening reaction in the presence of acetic acid []. This structural transformation may contribute to the reduced toxicity and preserved efficacy of the processed herb, as suggested by the study [].

Q5: Are there any known analytical methods to characterize and quantify this compound?

A6: Although not specifically mentioned, the study investigating the processing of Euphorbiae Ebracteolatae Radix utilizes LC-MS/MS and HPLC techniques to analyze the structural transformation of this compound and quantify its content before and after processing []. This suggests the applicability of these analytical methods for this compound characterization and quantification.

Q6: Has the structure-activity relationship (SAR) of this compound been investigated?

A6: The provided abstracts do not delve into the SAR of this compound. Further research is necessary to understand the impact of structural modifications on its activity, potency, and selectivity.

Q7: Is there any information available on the stability of this compound under various conditions?

A8: While the provided research abstracts do not directly investigate the stability of this compound under various conditions, one study shows that heat, particularly in the presence of acetic acid, can induce structural changes in this compound []. This suggests potential sensitivity to specific environmental factors. Further research is required to fully understand its stability profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.